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Compound of Interest

Compound Name: 3-Acetoxy-11-ursen-28,13-olide

Cat. No.: B12323587 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
The A2780 human ovarian cancer cell line is a cornerstone model in gynecological cancer

research, providing a valuable tool for studying disease mechanisms, identifying novel

therapeutic targets, and evaluating the efficacy of new anti-cancer agents. Derived from an

untreated patient with an ovarian endometrioid adenocarcinoma, the A2780 cell line is

particularly noted for its sensitivity to cisplatin, a first-line chemotherapeutic agent in ovarian

cancer treatment.[1] This inherent sensitivity makes it an ideal parent line for the development

of drug-resistant subclones, such as A2780cis (cisplatin-resistant) and A2780ADR (adriamycin-

resistant), which are instrumental in investigating the molecular underpinnings of chemotherapy

resistance.

These application notes provide a comprehensive overview of the A2780 cell line and its

common applications, including detailed experimental protocols and representative data to

guide researchers in their studies.
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Characteristic Description

Orgin Human Ovarian Endometrioid Adenocarcinoma

Morphology Epithelial

Growth Properties Adherent

Doubling Time Approximately 16-25 hours

Drug Sensitivity
Sensitive to cisplatin and other

chemotherapeutic agents

Quantitative Data Summary
Drug Sensitivity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. The following table summarizes

representative IC50 values for common chemotherapeutic agents against the A2780 cell line

and its drug-resistant derivatives.

Compound A2780 A2780cis A2780ADR

Fold
Resistance
(A2780cis
vs A2780)

Fold
Resistance
(A2780ADR
vs A2780)

Cisplatin 3.7 µM[2] 18 µM[2]
Cross-

resistant
4.8 -

Doxorubicin -
Cross-

resistant

18-fold

resistant to

doxorubicin

- 18

Paclitaxel - - - - -

Note: IC50 values can vary between laboratories depending on the specific assay conditions.
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Cell cycle analysis is crucial for understanding the anti-proliferative effects of anti-cancer

agents. The following table shows a representative cell cycle distribution for A2780 cells at

baseline and after treatment with cisplatin.

Treatment % G1 Phase % S Phase % G2/M Phase

Control (Untreated) 42.7%[3] 42.1%[3] -

Cisplatin Increased G1 arrest Decreased S phase -

Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic

drugs exert their cytotoxic effects. The following table provides an example of apoptosis

induction in A2780 cells following cisplatin treatment, as measured by Annexin V/PI staining.

Treatment
% Early Apoptosis
(Annexin V+/PI-)

% Late Apoptosis
(Annexin V+/PI+)

% Total Apoptosis

Control (Untreated) - - <5%

Cisplatin (1.4 µg/mL

for A2780)
- Increased 43.22%[4]

Cisplatin (2.8 µg/mL

for A2780/CP)
- Increased 54.79%[4]

Experimental Protocols
Cell Culture
Materials:

A2780 human ovarian cancer cells

RPMI-1640 or DMEM medium

Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution

0.25% Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Protocol:

Culture A2780 cells in RPMI-1640 or DMEM medium supplemented with 10% FBS and 1%

Penicillin-Streptomycin.

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Subculture the cells when they reach 80-90% confluency.

To subculture, wash the cells with PBS, and then add 0.25% Trypsin-EDTA to detach the

cells.

Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell

pellet in fresh medium.

Seed the cells into new culture flasks at the desired density.

Proliferation Assay (MTT)
Materials:

A2780 cells

Complete culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Protocol:
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Seed A2780 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to

attach overnight.

Treat the cells with the desired concentrations of the test compound for 24-72 hours.

Add MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/PI Staining)
Materials:

A2780 cells

Complete culture medium

6-well plates

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Protocol:

Seed A2780 cells in 6-well plates and treat with the test compound for the desired time.

Harvest the cells by trypsinization and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15

minutes at room temperature.
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Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V

positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)
Materials:

A2780 cells

Complete culture medium

6-well plates

Cold 70% ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Protocol:

Seed A2780 cells in 6-well plates and treat with the test compound.

Harvest the cells and wash with PBS.

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at

-20°C overnight.

Wash the cells with PBS and resuspend in PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content by flow cytometry to determine the percentage of cells in each

phase of the cell cycle.

Visualizations
Signaling Pathways in Cisplatin Resistance
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Cisplatin resistance in A2780 cells is a complex process involving multiple signaling pathways.

The PI3K/Akt and MAPK pathways are two of the key signaling cascades that have been

implicated in the development of resistance.[5][6][7][8] Activation of these pathways can lead to

increased cell survival, proliferation, and inhibition of apoptosis, thereby reducing the efficacy of

cisplatin.
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PI3K/Akt and MAPK signaling in cisplatin resistance.

Experimental Workflow for Anticancer Drug Screening
A typical workflow for screening novel anticancer compounds using the A2780 cell line involves

a series of in vitro assays to assess the compound's efficacy and mechanism of action.[9][10]

[11][12] This multi-step process allows for the systematic evaluation of a compound's potential

as a therapeutic agent.
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Anticancer drug screening workflow in A2780 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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